molecular formula C14H14O3S B10910045 5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid

5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910045
M. Wt: 262.33 g/mol
InChI Key: QETBHKGQTUYGNY-UHFFFAOYSA-N
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Description

5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing one sulfur atom. Thiophene derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, material science, and organic electronics .

Preparation Methods

The synthesis of 5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with 2,5-dimethylphenol in the presence of a suitable catalyst. The reaction conditions typically include heating the reactants under reflux in an organic solvent such as toluene or xylene .

Industrial production methods for thiophene derivatives often involve large-scale reactions using continuous flow reactors. These methods ensure high yield and purity of the final product while minimizing the production of by-products .

Chemical Reactions Analysis

5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield thiophene derivatives with reduced functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions are common for thiophene derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation typically results in the formation of sulfoxides or sulfones, while reduction yields thiophene derivatives with reduced functional groups .

Scientific Research Applications

5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

5-[(2,5-Dimethylphenoxy)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activities compared to other thiophene derivatives .

Properties

Molecular Formula

C14H14O3S

Molecular Weight

262.33 g/mol

IUPAC Name

5-[(2,5-dimethylphenoxy)methyl]thiophene-2-carboxylic acid

InChI

InChI=1S/C14H14O3S/c1-9-3-4-10(2)12(7-9)17-8-11-5-6-13(18-11)14(15)16/h3-7H,8H2,1-2H3,(H,15,16)

InChI Key

QETBHKGQTUYGNY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCC2=CC=C(S2)C(=O)O

Origin of Product

United States

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